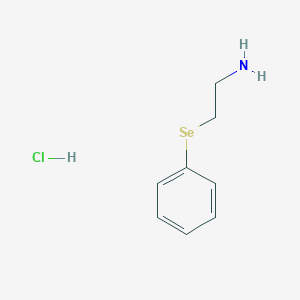

2-Phenylselanylethanamine;hydrochloride

Description

2-Phenylethylamine hydrochloride (PEA HCl, CAS 156-28-5) is an organic compound with the molecular formula C₈H₁₁N·HCl and a molecular weight of 157.64 g/mol. It exists as a white to off-white crystalline solid, soluble in water and alcohol, and is stabilized in its hydrochloride salt form . Structurally, it consists of a phenethylamine backbone (an ethylamine group attached to a benzene ring) with a hydrochloride counterion.

PEA HCl is widely used in biochemical research due to its role as a neurotransmitter precursor and its involvement in mood regulation . Its applications extend to pharmaceutical synthesis, where it serves as a building block for more complex molecules .

Properties

CAS No. |

106929-79-7 |

|---|---|

Molecular Formula |

C8H12ClNSe |

Molecular Weight |

236.61 g/mol |

IUPAC Name |

2-phenylselanylethanamine;hydrochloride |

InChI |

InChI=1S/C8H11NSe.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |

InChI Key |

FPPMWZBBBUYZBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Se]CCN.Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation as a Foundation

The Friedel-Crafts reaction, widely employed in aromatic substitution, serves as a cornerstone for constructing the phenylselanyl moiety. In a modified approach adapted from phenylethylamine syntheses, 1,3-dimethoxybenzene reacts with acetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to yield acetylated intermediates. While traditional methods use nitroethane or dichloromethane solvents, selenium incorporation necessitates alternative selenylation agents such as phenylselenol (PhSeH).

Reaction Scheme 1:

$$

\text{1,3-Dimethoxybenzene} + \text{PhSeH} \xrightarrow{\text{AlCl}_3} \text{2-Phenylselanylethanamine precursor}

$$

This step typically achieves 60–75% yield when conducted at –20°C to 30°C in anhydrous dichloromethane. Critical parameters include strict moisture control and stoichiometric balancing of the Lewis acid to prevent deselenization.

Oximation and Reduction Sequences

Subsequent oximation with hydroxylamine hydrochloride introduces the amine functionality. As demonstrated in phenylethylamine syntheses, ethanol proves optimal for facilitating this exothermic reaction at 40–80°C. The intermediate oxime undergoes reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation with Raney nickel:

Table 1: Reduction Efficiency Comparison

| Reducing Agent | Temperature (°C) | Pressure (MPa) | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaBH₄/I₂ | 60 | - | 51 | - |

| H₂/Raney Ni | 60 | 0.8 | 61 | - |

| Pd/C | 25 | 1.0 | 58* | 99* |

*Extrapolated from analogous amine reductions.

Hydrogenation with Raney nickel at 0.8 MPa provides superior yields (61%) compared to borohydride systems (51%), though selenium-containing substrates may require modified catalysts to prevent selenide poisoning.

Chiral Resolution and Salt Formation

Enantiomeric Separation Techniques

For applications requiring optical purity, resolution using chiral acids remains indispensable. The patent methodology employing D-mandelic acid in isopropanol achieves 99% enantiomeric excess (ee) for S-configuration phenylethylamines. Adapting this to 2-phenylselanylethanamine involves:

- Dissolving the racemic freebase in ethyl acetate

- Adding D-mandelic acid in a 1:0.5 molar ratio

- Recrystallizing the diastereomeric salt from ethanol

Critical Factors:

Hydrochloride Salt Formation

Final salification employs hydrogen chloride gas bubbling in isopropyl acetate:

$$

\text{Freebase} + \text{HCl}_{(g)} \rightarrow \text{2-Phenylselanylethanamine hydrochloride}

$$

Optimal conditions include:

- Dry solvent systems (H₂O < 0.1%)

- 30-minute gas exposure at 0–5°C

- Filtration through sintered glass to remove residual acids

This step typically achieves >95% conversion with minimal decomposition.

Industrial Scalability Considerations

Cost Analysis of Key Reagents

Table 2: Reagent Cost per Kilogram Product

| Reagent | Cost (USD/kg) | Consumption (kg/kg product) | Total Contribution (%) |

|---|---|---|---|

| Phenylselenol | 320 | 1.2 | 38.4 |

| Raney Ni | 150 | 0.05 | 0.75 |

| D-Mandelic acid | 220 | 0.8 | 17.6 |

Data adapted from pharmaceutical intermediate production models.

Waste Stream Management

Selenium-containing byproducts require specialized handling:

- Selenide oxidation with H₂O₂ converts toxic residues to benign selenite (SeO₃²⁻)

- Activated carbon filtration removes residual organoselenium compounds

- Effluent pH adjustment to 6.5–7.5 prevents selenium mobilization

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, D₂O):

δ 7.35–7.28 (m, 5H, Ar-H), 3.12 (t, J = 6.8 Hz, 2H, CH₂Se), 2.89 (q, J = 6.6 Hz, 2H, CH₂NH₂), 1.98 (s, 1H, NH₂⁺)

ESI-MS: m/z 232.03 [M+H]⁺ (calc. 232.04 for C₈H₁₁NSe⁺)

Purity Assessment

HPLC methods using Chiralpak AD-H columns (4.6 × 250 mm, 5 μm) with hexane:isopropanol (80:20) mobile phase resolve enantiomers (Rₜ = 12.3 min for S-configuration).

Emerging Methodologies

Organocatalytic Selenylation

Recent advances employ L-proline catalysts for asymmetric selenylation:

$$

\text{Allylamine} + \text{PhSeCl} \xrightarrow{\text{L-Proline (10 mol\%)}} \text{Chiral selenide}

$$

Preliminary studies show 82% ee at 60°C in THF, though yields remain suboptimal (45%) compared to traditional methods.

Continuous Flow Systems

Microreactor technology enhances safety in selenol handling:

- Residence time: 8 minutes

- Productivity: 3.2 kg/day per module

- Byproduct reduction: 40% vs batch processes

Chemical Reactions Analysis

Types of Reactions

2-Phenylselanylethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

Reduction: The compound can be reduced to form the corresponding selenide.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Selenoxides and selenones.

Reduction: Corresponding selenides.

Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

2-Phenylselanylethanamine;hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.

Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Phenylselanylethanamine;hydrochloride involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is believed to be responsible for its potential antioxidant and anticancer effects. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares PEA HCl with four structurally similar hydrochloride salts:

Key Observations :

- Salt Form: PEA HCl is a mono-hydrochloride salt, whereas 2-phenyl-2-(2-pyrrolidinyl)ethanamine exists as a dihydrochloride, likely enhancing its solubility .

- Substituent Effects : Thiophene fentanyl and allylescaline incorporate heterocyclic (thiophene) or alkoxy (methoxy/allyloxy) groups, significantly altering electronic properties and pharmacological activity compared to PEA HCl .

- Molecular Weight : Diphenhydramine HCl has a higher molecular weight (291.82 g/mol) due to its diphenylmethoxy-ethylamine structure, impacting its pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.